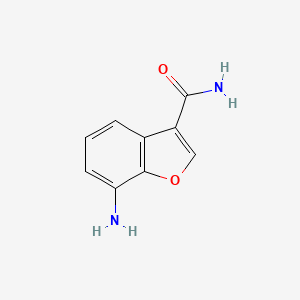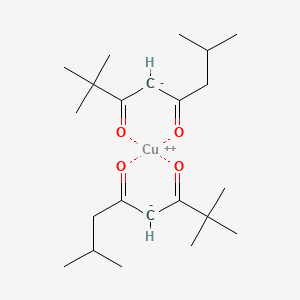
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- is a coordination compound with the molecular formula C22H38CuO4 and a molecular weight of 430.64 g/mol . This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- typically involves the reaction of copper salts with 2,2,7-trimethyl-3,5-octanedione under controlled conditions . The reaction is usually carried out in an organic solvent, and the product is purified through recrystallization or other separation techniques. Industrial production methods may involve large-scale chemical reactors and continuous processing to ensure high yield and purity.
Chemical Reactions Analysis
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of copper oxides.
Reduction: It can be reduced to lower oxidation states of copper using suitable reducing agents.
Substitution: The ligand exchange reactions can occur, where the 2,2,7-trimethyl-3,5-octanedionato ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The copper center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- can be compared with other copper coordination compounds such as:
Copper, bis(acetylacetonato-O,O’)-: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Copper, bis(2,4-pentanedionato-O,O’)-: Another similar compound with distinct chemical properties and uses.
Copper, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-O,O’)-: Known for its use in chemical vapor deposition processes. The uniqueness of Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- lies in its specific ligand structure, which imparts unique reactivity and stability characteristics.
Properties
Molecular Formula |
C22H38CuO4 |
|---|---|
Molecular Weight |
430.1 g/mol |
IUPAC Name |
copper;2,2,7-trimethyloctane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Cu/c2*1-8(2)6-9(12)7-10(13)11(3,4)5;/h2*7-8H,6H2,1-5H3;/q2*-1;+2 |
InChI Key |
CCBUYMBDISAXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


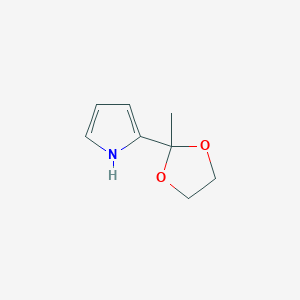
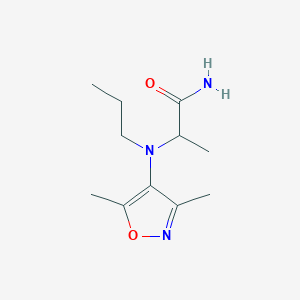
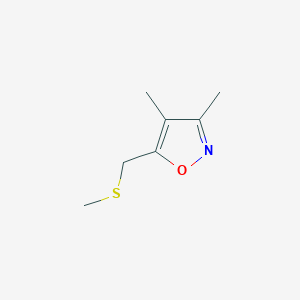
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
![2,7-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12869511.png)
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12869526.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
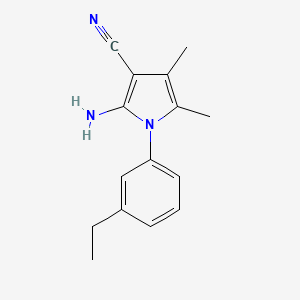
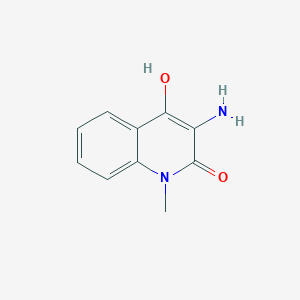
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)

